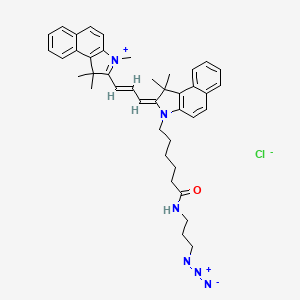
Cyanine3.5 azide (chloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanine3.5 azide (chloride) is a potent green fluorescent dye that is widely used in scientific research. This compound is an analog of Cyanine3.5 azide and is known for its high efficiency in click chemistry applications. It has an excitation wavelength of 591 nm and an emission wavelength of 604 nm . The compound is particularly useful in labeling biological molecules for fluorescence imaging and other fluorescence-based biochemical analyses .
Vorbereitungsmethoden
The synthesis of Cyanine3.5 azide (chloride) involves the use of click chemistry, a method that allows for the efficient and selective tagging of molecules. The compound contains an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups . The reaction conditions typically involve the use of copper catalysts and can be performed in both aqueous and organic solvents. Industrial production methods for Cyanine3.5 azide (chloride) are similar to those used in laboratory settings, with the added emphasis on scalability and purity .
Analyse Chemischer Reaktionen
Cyanine3.5 azide (chloride) primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions are highly efficient and can be performed under mild conditions. Common reagents used in these reactions include copper sulfate, sodium ascorbate, and various alkyne-containing molecules. The major products formed from these reactions are stable bioconjugates, which are useful in various biological and chemical applications .
Wissenschaftliche Forschungsanwendungen
Cyanine3.5 azide (chloride) has a wide range of applications in scientific research. In chemistry, it is used for the labeling of peptides, proteins, and oligonucleotides for fluorescence imaging . In biology, it is employed in the study of cellular processes and the detection of biomolecules. In medicine, Cyanine3.5 azide (chloride) is used in diagnostic assays and imaging techniques to detect diseases such as cancer . Additionally, the compound is used in the industry for the development of fluorescent probes and sensors .
Wirkmechanismus
The mechanism of action of Cyanine3.5 azide (chloride) involves its ability to selectively react with alkyne groups through click chemistry. The azide group in the compound undergoes a cycloaddition reaction with the alkyne group, forming a stable triazole linkage . This reaction is highly specific and efficient, making Cyanine3.5 azide (chloride) an ideal reagent for bioconjugation and labeling applications. The molecular targets and pathways involved in this process are primarily related to the functional groups present in the molecules being labeled .
Vergleich Mit ähnlichen Verbindungen
Cyanine3.5 azide (chloride) is unique in its high efficiency and specificity in click chemistry reactions. Similar compounds include Texas Red®, Alexa Fluor 594, BODIPY® TR, and DyLight 594, all of which have similar fluorescence properties . Cyanine3.5 azide (chloride) stands out due to its superior photostability and quantum yield, making it a preferred choice for long-term imaging and labeling applications .
Eigenschaften
Molekularformel |
C41H47ClN6O |
|---|---|
Molekulargewicht |
675.3 g/mol |
IUPAC-Name |
N-(3-azidopropyl)-6-[(2E)-1,1-dimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanamide;chloride |
InChI |
InChI=1S/C41H46N6O.ClH/c1-40(2)35(46(5)33-24-22-29-15-8-10-17-31(29)38(33)40)19-13-20-36-41(3,4)39-32-18-11-9-16-30(32)23-25-34(39)47(36)28-12-6-7-21-37(48)43-26-14-27-44-45-42;/h8-11,13,15-20,22-25H,6-7,12,14,21,26-28H2,1-5H3;1H |
InChI-Schlüssel |
FGBPZBZWQKSBCN-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
Kanonische SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


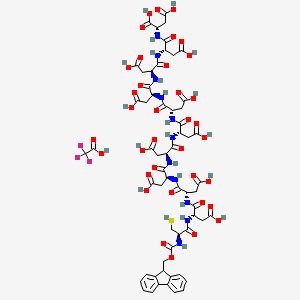
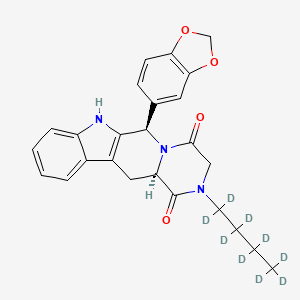



![2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B12412482.png)
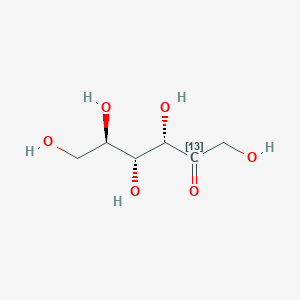
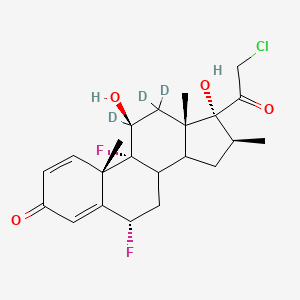

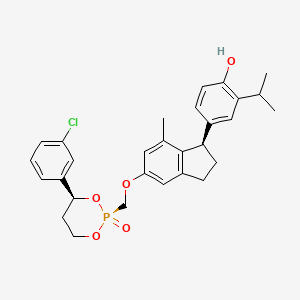
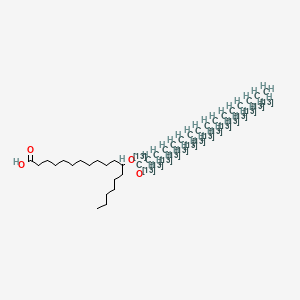

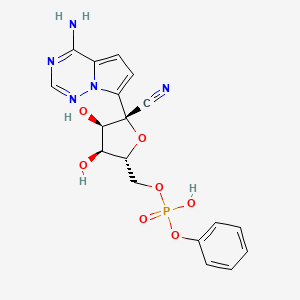
![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(11,11,12,12-tetradeuteriohexadecanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12412520.png)
